molecular formula C12H13ClOS B14317841 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride CAS No. 112233-98-4

2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride

Cat. No.: B14317841
CAS No.: 112233-98-4
M. Wt: 240.75 g/mol
InChI Key: JCSUCPZQJGMFFG-UHFFFAOYSA-N
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Description

2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride is an organic compound that features a thiophene ring attached to a cyclohexene structure with a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride typically involves the reaction of thiophene derivatives with cyclohexene intermediates. One common method includes the Friedel-Crafts acylation of thiophene with cyclohex-3-ene-1-carbonyl chloride under acidic conditions . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, amides, esters, and thioesters .

Scientific Research Applications

2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride is unique due to its combination of a thiophene ring and a cyclohexene structure with a reactive carbonyl chloride group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

112233-98-4

Molecular Formula

C12H13ClOS

Molecular Weight

240.75 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carbonyl chloride

InChI

InChI=1S/C12H13ClOS/c13-12(14)11-6-2-1-4-9(11)8-10-5-3-7-15-10/h1,3-5,7,9,11H,2,6,8H2

InChI Key

JCSUCPZQJGMFFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C=C1)CC2=CC=CS2)C(=O)Cl

Origin of Product

United States

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